molecular formula C28H25NO2 B11106284 N-(9H-fluoren-2-yl)-3-[(1-hydroxycyclohexyl)ethynyl]benzamide

N-(9H-fluoren-2-yl)-3-[(1-hydroxycyclohexyl)ethynyl]benzamide

Cat. No.: B11106284
M. Wt: 407.5 g/mol
InChI Key: QCUKRLIGEBLXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9H-fluoren-2-yl)-3-[(1-hydroxycyclohexyl)ethynyl]benzamide is a complex organic compound that features a fluorenyl group, a hydroxycyclohexyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-3-[(1-hydroxycyclohexyl)ethynyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the fluorenyl precursor, which undergoes functionalization to introduce the ethynyl and hydroxycyclohexyl groups. The final step involves the formation of the benzamide linkage through an amide coupling reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-3-[(1-hydroxycyclohexyl)ethynyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could produce hydrofluorenes.

Scientific Research Applications

N-(9H-fluoren-2-yl)-3-[(1-hydroxycyclohexyl)ethynyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving molecular interactions and binding assays.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(9H-fluoren-2-yl)-3-[(1-hydroxycyclohexyl)ethynyl]benzamide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(9H-fluoren-2-yl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide
  • N-(9H-fluoren-2-ylmethoxycarbonyloxy)succinimide

Uniqueness

N-(9H-fluoren-2-yl)-3-[(1-hydroxycyclohexyl)ethynyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C28H25NO2

Molecular Weight

407.5 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-3-[2-(1-hydroxycyclohexyl)ethynyl]benzamide

InChI

InChI=1S/C28H25NO2/c30-27(22-9-6-7-20(17-22)13-16-28(31)14-4-1-5-15-28)29-24-11-12-26-23(19-24)18-21-8-2-3-10-25(21)26/h2-3,6-12,17,19,31H,1,4-5,14-15,18H2,(H,29,30)

InChI Key

QCUKRLIGEBLXTB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#CC2=CC(=CC=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.